molecular formula C9H12BrClN2 B6211612 N-(3-bromophenyl)azetidin-3-amine hydrochloride CAS No. 2703774-45-0

N-(3-bromophenyl)azetidin-3-amine hydrochloride

Cat. No.: B6211612
CAS No.: 2703774-45-0
M. Wt: 263.56 g/mol
InChI Key: BMWMSCCCGLXSFA-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)azetidin-3-amine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)azetidin-3-amine hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the bromophenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the azetidine ring can be formed through the cyclization of a suitable amine with a halogenated precursor .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)azetidin-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while ring-opening reactions can produce a range of linear or branched amines .

Scientific Research Applications

N-(3-bromophenyl)azetidin-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)azetidin-3-amine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and the presence of the bromophenyl group contribute to its reactivity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)azetidin-3-amine hydrochloride is unique due to the combination of the azetidine ring and the bromophenyl group. This combination imparts specific reactivity and potential biological activity that is not observed in simpler azetidines or other related compounds .

Properties

CAS No.

2703774-45-0

Molecular Formula

C9H12BrClN2

Molecular Weight

263.56 g/mol

IUPAC Name

N-(3-bromophenyl)azetidin-3-amine;hydrochloride

InChI

InChI=1S/C9H11BrN2.ClH/c10-7-2-1-3-8(4-7)12-9-5-11-6-9;/h1-4,9,11-12H,5-6H2;1H

InChI Key

BMWMSCCCGLXSFA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC2=CC(=CC=C2)Br.Cl

Purity

95

Origin of Product

United States

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